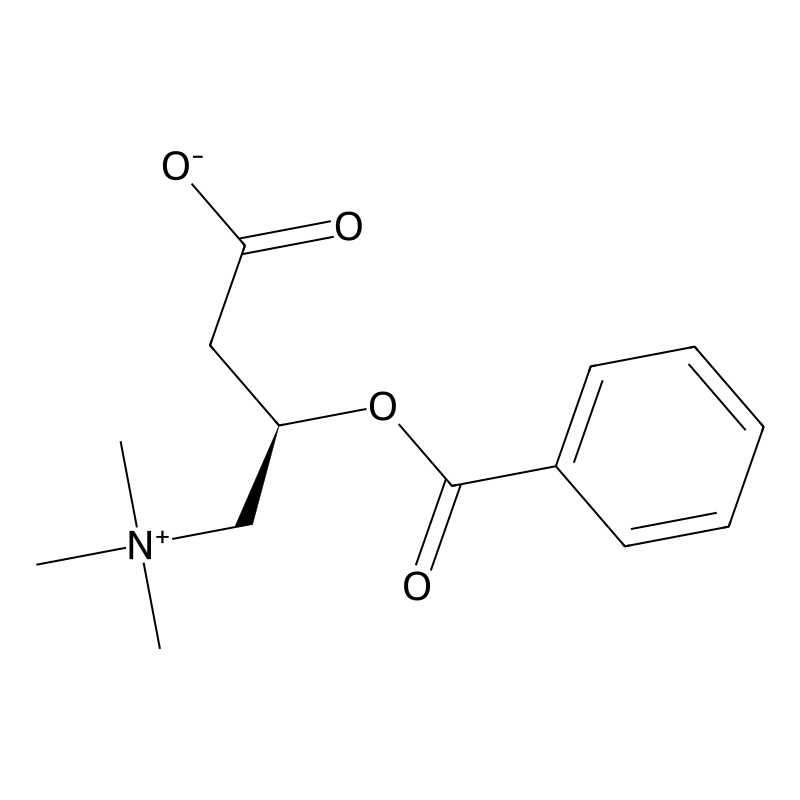

Benzoylcarnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Benzoylcarnitine is an aromatic acylcarnitine formed via the conjugation of benzoic acid with L-carnitine. In clinical chemistry and metabolomics, it serves as a critical analytical standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and flow injection analysis (FIA-MS/MS) workflows. Unlike endogenous aliphatic acylcarnitines that primarily track mitochondrial β-oxidation, benzoylcarnitine is specifically positioned as a biomarker for xenobiotic metabolism, monitoring the detoxification of sodium benzoate and its secondary impact on the carnitine pool. Its procurement is essential for laboratories requiring absolute quantification of aromatic acylcarnitines, establishing precise limits of detection for low-abundance metabolites, and validating untargeted metabolomics libraries in studies of drug-induced metabolic shifts [1].

Research Fit

Xenobiotic acylcarnitine biomarker specific to benzoate exposure and carnitine conjugation pathway

Enables distinction between benzoate-derived metabolic signals and endogenous fatty acid acylcarnitines

Supports research on mitochondrial CoA pool perturbation and carnitine-dependent detoxification

In mass spectrometry workflows, substituting benzoylcarnitine with common aliphatic standards like acetylcarnitine (C2) or hexanoylcarnitine (C6) critically compromises assay accuracy. The aromatic benzoyl moiety fundamentally alters the molecule's hydrophobicity, resulting in distinct reverse-phase chromatographic retention times and distinct electrospray ionization (ESI) efficiencies. Furthermore, while measuring hippuric acid can track the primary glycine-dependent clearance of benzoate, it completely fails to quantify the carnitine-dependent conjugation pathway. Consequently, laboratories attempting to monitor benzoate-induced carnitine depletion or calibrate the specific m/z 322 precursor ion in butylated assays cannot rely on generic short-chain acylcarnitines or hippurate surrogates, mandating the procurement of the exact benzoylcarnitine standard [1].

Substitution Risk

Endogenous acylcarnitines (C2, C3, C5) reflect fatty acid or amino acid catabolism, not xenobiotic conjugation; may not trace benzoate-specific detoxification.

Only benzoylcarnitine reports on carnitine-dependent benzoyl-CoA processing; generic short-chain acylcarnitine panels can miss the xenobiotic signal.

Aliphatic acylcarnitine calibrators cannot surrogate for the aromatic benzoate ester; chromatographic and mass spectrometric behavior differs significantly.

Butylated Precursor Ion Specificity

In standard flow injection analysis tandem mass spectrometry (FIA-MS/MS) utilizing butyl ester derivatization, benzoylcarnitine yields a specific precursor ion that cannot be calibrated using aliphatic standards. Benzoylcarnitine produces a precursor at m/z 322, whereas the closest common aliphatic standard, hexanoylcarnitine (C6), appears at m/z 316, and the baseline acetylcarnitine (C2) appears at m/z 260. Both target and comparators share the diagnostic m/z 85 product ion, but the distinct precursor masses require exact standard procurement to set the correct Multiple Reaction Monitoring (MRM) transitions and optimize collision energies for the aromatic species [1].

| Evidence Dimension | Butylated precursor ion mass (m/z) |

| Target Compound Data | m/z 322 (Benzoylcarnitine butyl ester) |

| Comparator Or Baseline | m/z 316 (Hexanoylcarnitine) and m/z 260 (Acetylcarnitine) |

| Quantified Difference | +6 Da vs C6; +62 Da vs C2 |

| Conditions | FIA-MS/MS with butyl ester derivatization |

Procurement of the exact standard is mandatory to program the specific MRM transitions and avoid false negatives in automated clinical screening workflows.

Baseline Concentration Disparity for LLOQ

The endogenous physiological concentration of benzoylcarnitine is orders of magnitude lower than primary aliphatic acylcarnitines, necessitating a specific standard to establish an accurate Lower Limit of Quantification (LLOQ). In healthy pediatric and adult plasma, the reference range for benzoylcarnitine is typically <0.10 to <0.13 nmol/mL. In contrast, acetylcarnitine (C2) exhibits a reference range up to 17.83–27.57 nmol/mL. Attempting to extrapolate calibration curves from high-abundance aliphatic standards to the ultra-low-abundance aromatic range introduces severe matrix effects and linearity errors [1].

| Evidence Dimension | Upper limit of normal plasma reference range |

| Target Compound Data | <0.13 nmol/mL |

| Comparator Or Baseline | Acetylcarnitine (up to 27.57 nmol/mL) |

| Quantified Difference | >200-fold lower baseline concentration |

| Conditions | Quantitative plasma acylcarnitine profiling |

Accurately quantifying trace xenobiotic metabolites requires the exact compound to validate assay linearity and sensitivity at the sub-nanomolar level.

Xenobiotic Conjugation Pathway Tracking

When monitoring the metabolic clearance of sodium benzoate (e.g., in hyperammonemia treatment), benzoylcarnitine provides a specific quantitative readout of carnitine depletion that the primary metabolite, hippuric acid, cannot supply. While hippuric acid accounts for the vast majority of benzoate clearance via glycine conjugation, benzoylcarnitine represents the minor (e.g., ~0.04% of applied dose in baseline models) but clinically critical carnitine conjugation pathway. Procuring benzoylcarnitine allows researchers to directly quantify this secondary pathway, which is the actual driver of drug-induced carnitine deficiency [1].

| Evidence Dimension | Metabolic pathway representation |

| Target Compound Data | Quantifies the carnitine-conjugation fraction (driver of depletion) |

| Comparator Or Baseline | Hippuric acid (quantifies only the glycine-conjugation fraction) |

| Quantified Difference | Benzoylcarnitine isolates the <1% minor pathway responsible for secondary toxicity |

| Conditions | In vivo xenobiotic metabolism and clearance monitoring |

Buyers studying drug-induced metabolic toxicity must use this specific standard, as the dominant hippurate metabolite masks the carnitine-depleting effects of the drug.

Clinical FIA-MS/MS Panel Calibration

Directly following from its specific m/z 322 precursor mass, benzoylcarnitine is an essential calibrant in clinical mass spectrometry laboratories performing expanded newborn screening and metabolic profiling. It ensures accurate quantification of aromatic acylcarnitines, preventing misidentification against isobaric or closely eluting aliphatic species [1].

Benzoate Therapy Pharmacokinetic Monitoring

Because it exclusively tracks the carnitine conjugation pathway, this standard is critical for pharmaceutical researchers and toxicologists monitoring patients or models treated with sodium benzoate for urea cycle disorders. It allows for the precise calculation of secondary carnitine depletion risks that cannot be assessed by measuring hippuric acid alone [2].

Untargeted Metabolomics Library Validation

Given its ultra-low endogenous baseline (<0.13 nmol/mL), authentic benzoylcarnitine is required by metabolomics core facilities to validate spectral libraries (e.g., MS-DIAL, GNPS). The authentic standard provides empirical retention times and fragmentation patterns, eliminating the false discovery rates associated with purely in silico spectral predictions in studies of neurodegenerative or cardiometabolic diseases [3].

Application Fit Matrix

References

- [1] Chace, D. H., et al. 'Use of Tandem Mass Spectrometry for Multianalyte Screening of Dried Blood Specimens from Newborns.' Clinical Chemistry, vol. 49, no. 11, 2003, pp. 1797-1817.

- [2] Sun, S., et al. 'When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH.' ACS Medicinal Chemistry Letters, vol. 13, no. 4, 2022, pp. 544-551.

- [3] Mayo Clinic Laboratories. 'Acylcarnitines, Quantitative, Plasma.' Pediatric Catalog, 2023.

XLogP3

Wikipedia

Explore Compound Types